Viviparous-1 protein, encoded by the Viviparous-1 gene (Vp1) in maize (Zea mays), is a crucial transcription factor involved in the regulation of seed maturation. This protein is characterized by its B3 domain, which plays a significant role in various physiological processes, particularly in response to abscisic acid and stress signals during seed development. The Viviparous-1 gene is essential for the expression of maturation programs in seeds, influencing both the accumulation of storage reserves and the development of desiccation tolerance .
The Viviparous-1 gene was first identified in maize and has since been studied across various plant species. It belongs to a class of transcription factors that regulate gene expression during seed development and is classified under the B3 domain-containing proteins. Its function has been compared to that of the ABI3 gene in Arabidopsis, highlighting its role in abscisic acid signaling pathways .
The synthesis of Viviparous-1 protein involves several key steps:
The protein has a molecular weight of approximately 73,335 daltons, with no significant homology to known proteins, indicating its unique functional properties . The acidic transcriptional activation sequence within the protein is essential for its function as a transcription factor.
The Viviparous-1 protein features a B3 domain that is critical for its role as a transcription factor. This domain allows the protein to bind to specific DNA sequences and regulate the transcription of target genes involved in seed maturation.
Viviparous-1 protein primarily functions through its interaction with DNA at specific promoter regions of target genes involved in seed development. The binding of this protein can activate or repress gene expression based on environmental signals such as abscisic acid levels.
The activation process involves the recruitment of co-factors and other transcriptional machinery that facilitate RNA polymerase binding and subsequent transcription initiation. Electrophoretic mobility shift assays have confirmed that Viviparous-1 can bind to abscisic acid response elements within target gene promoters .
Viviparous-1 operates by modulating gene expression in response to internal and external stimuli:
Research has shown that Viviparous-1 can alter global gene expression patterns significantly, affecting hundreds of genes associated with seed development and stress responses .
Viviparous-1 protein is soluble under physiological conditions typical for plant cells. Its stability may vary depending on environmental factors such as temperature and pH.
As a transcription factor, Viviparous-1 interacts chemically with DNA through hydrogen bonds and hydrophobic interactions facilitated by its B3 domain. This interaction is crucial for its regulatory functions.
Studies indicate that alterations in Viviparous-1 function can lead to significant changes in seed phenotype, including variations in germination rates and stress tolerance .
Viviparous-1 has significant implications for agricultural biotechnology:
The Viviparous-1 (VP1) protein was first identified through genetic studies of maize (Zea mays) mutants exhibiting precocious germination—a phenomenon where seeds germinate directly on the cob without entering dormancy. This viviparous trait (from Latin vivus meaning "alive" and parere meaning "to bear") was traced to mutations in the Vp1 locus, which was molecularly cloned in 1991 [1] [9]. The VP1 nomenclature reflects this mutant phenotype and its position as one of the first characterized viviparous loci. Subsequent research revealed VP1 encodes a transcription factor characterized by a B3 DNA-binding domain, which belongs to the larger plant-specific B3 superfamily of transcriptional regulators [2] [9]. This B3 domain enables sequence-specific binding to Sph/RY elements (5'-CATGCA-3') in target gene promoters, a critical mechanism for its regulatory function [1] [6].
Early functional studies demonstrated VP1's dual regulatory roles: it activates maturation-specific genes (e.g., C1 for anthocyanin biosynthesis and Late Embryogenesis Abundant (LEA) genes for desiccation tolerance) while simultaneously repressing germination-promoting genes (e.g., α-amylase and glyoxysomal enzymes like malate synthase (MS) and isocitrate lyase (ICL)) [1] [6] [10]. Crucially, VP1 was shown to be a central component of abscisic acid (ABA) signaling, mediating the hormone's ability to suppress germination and promote seed maturation. The identification of orthologs in diverse species, such as ABI3 (ABA Insensitive 3) in Arabidopsis, AfVP1 in wild oat (Avena fatua), and OsVP1 in rice, solidified VP1's status as a conserved regulator of seed development across higher plants [1] [2] [9].
Table 1: Key Milestones in VP1 Research
Year | Discovery | Significance |
---|---|---|
1989 | Genetic characterization of vp1 maize mutants [10] | Established link between vp1 mutation, ABA insensitivity, and vivipary |
1991 | Molecular cloning of Vp1 gene [9] | Identified VP1 as a B3 domain transcription factor |
1997 | VP1 shown to bind Sph element in C1 promoter [1] | Defined direct DNA-binding mechanism for gene activation |
1998 | Interaction between VP1, 14-3-3 proteins & EmBP1 bZIP factor [8] | Revealed complex formation for ABA-responsive gene regulation |
2000 | Identification of VP1-interacting proteins (AfVIPs) in Avena fatua [1] | Elucidated VP1 protein interaction network in dormancy regulation |
2003 | Conservation of VP1 function in somatic embryogenesis (Norway spruce) [3] | Demonstrated VP1 role beyond angiosperms |
2007 | ABA and stress induction of Vp1 promoter activity [9] | Established positive feedback loop in VP1-ABA signaling |
2024 | Genomic analysis linking DOG1 loss to mangrove vivipary [7] | Revealed convergent evolution of vivipary through related regulatory networks |
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